4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine
Overview
Description
4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine typically involves the reaction of 3-methylpyridine with 5-nitropyrimidine-4,6-diamine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine reacts with arylboronic acids . This reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: mCPBA, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced forms of the nitro group to amines.
Substitution Products: Various substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . Similarly, its interaction with COX enzymes inhibits the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen: These compounds also exhibit dual FAAH and COX inhibitory properties.
Pyridine-based derivatives: Compounds like 5-bromo-2-methylpyridin-3-amine and its derivatives share structural similarities and undergo similar chemical reactions.
Uniqueness
4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. Its dual inhibitory action on FAAH and COX enzymes makes it a promising candidate for the development of new therapeutic agents .
Properties
IUPAC Name |
4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2/c1-6-3-2-4-12-9(6)15-10-7(16(17)18)8(11)13-5-14-10/h2-5H,1H3,(H3,11,12,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBJEHDWQLJIBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328187 | |
Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816041 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497063-62-4 | |
Record name | 4-N-(3-methylpyridin-2-yl)-5-nitropyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701328187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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